2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde
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Overview
Description
2-(3-Aza-bicyclo[310]hexan-3-yl)-4-methoxybenzaldehyde is a complex organic compound featuring a bicyclic structure with an azabicyclohexane core and a methoxybenzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aza-bicyclo[31One common method involves the [3 + 2] annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products:
Oxidation: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzoic acid.
Reduction: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the azabicyclohexane core and have been studied for their biological activities.
2-Azabicyclo[3.2.1]octane:
Uniqueness: 2-(3-Aza-bicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde is unique due to the combination of the azabicyclohexane core and the methoxybenzaldehyde moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-16-12-3-2-9(8-15)13(5-12)14-6-10-4-11(10)7-14/h2-3,5,8,10-11H,4,6-7H2,1H3 |
InChI Key |
NWZUDYBOMKTUCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)N2CC3CC3C2 |
Origin of Product |
United States |
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